molecular formula C15H27NSi B14438870 Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- CAS No. 78923-65-6

Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-

Cat. No.: B14438870
CAS No.: 78923-65-6
M. Wt: 249.47 g/mol
InChI Key: IATQLXZUDMWFGV-UHFFFAOYSA-N
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Description

Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-: is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a silanamine group attached to a phenyl ring substituted with isopropyl groups. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- typically involves the reaction of silanes with amines under controlled conditions. One common method includes the dehydrocoupling of amines with silanes, which can be catalyzed by transition metals . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Silanols

    Reduction: Silanes

    Substitution: Substituted silanamines

Scientific Research Applications

Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- involves its ability to act as a Lewis base, donating a pair of electrons to electrophiles. This property allows it to participate in various catalytic processes and form stable complexes with metal ions. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic centers in organic molecules.

Comparison with Similar Compounds

Uniqueness: Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- stands out due to its specific structural features, such as the presence of isopropyl groups on the phenyl ring, which enhance its stability and reactivity in various applications.

Properties

CAS No.

78923-65-6

Molecular Formula

C15H27NSi

Molecular Weight

249.47 g/mol

IUPAC Name

2,6-di(propan-2-yl)-N-trimethylsilylaniline

InChI

InChI=1S/C15H27NSi/c1-11(2)13-9-8-10-14(12(3)4)15(13)16-17(5,6)7/h8-12,16H,1-7H3

InChI Key

IATQLXZUDMWFGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C)(C)C

Origin of Product

United States

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